Home > Products > Building Blocks P4730 > 3-Boc-aminopiperidine
3-Boc-aminopiperidine - 172603-05-3

3-Boc-aminopiperidine

Catalog Number: EVT-333948
CAS Number: 172603-05-3
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-3-Boc-aminopiperidine commonly involves the following steps [, , , , ]:

Chemical Reactions Analysis
  • N-Alkylation: The secondary amine in (R)-3-Boc-aminopiperidine readily undergoes N-alkylation reactions with various electrophiles. This reaction is pivotal in constructing more complex molecules by introducing substituents to the piperidine nitrogen [, , , ].
Applications
  • Linagliptin: It serves as a key starting material in synthesizing Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes [, ].
  • Alogliptin: It is employed in the synthesis of Alogliptin, another DPP-4 inhibitor used in managing type 2 diabetes [].
  • Trelagliptin: It is used in the synthesis of Trelagliptin, another DPP-4 inhibitor for treating type 2 diabetes [].

(R)-3-Boc-aminopiperidine

    N-Cbz-3-piperidinecarboxylic acid

    • Relevance: Serving as the starting material in the synthesis of (R)-3-Boc-aminopiperidine [], N-Cbz-3-piperidinecarboxylic acid undergoes a series of transformations, including chiral resolution, to yield the desired product. This highlights a direct synthetic connection between these compounds.
    • Compound Description: While the exact structure of Compound I isn't provided, it's described as the product resulting from the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine []. This suggests Compound I is a diastereomeric salt containing the desired (R)-enantiomer of the piperidine derivative.
    • Relevance: The formation of Compound I is a critical step in the synthesis of (R)-3-Boc-aminopiperidine []. This chiral resolution process establishes the stereochemistry necessary for the final product, making Compound I a crucial intermediate.

    Compound II (Acid-Amide Condensation Product)

    • Compound Description: Derived from Compound I, Compound II is formed through an acid-amide condensation reaction with ammonia gas []. This implies the carboxylic acid moiety in Compound I reacts with ammonia, leading to an amide functionality in Compound II.
    • Relevance: Compound II represents an intermediate stage in the synthetic pathway to (R)-3-Boc-aminopiperidine [], highlighting the compound's progression towards the target molecule through stepwise modifications.

    Compound III (Hofmann Degradation Product)

    • Compound Description: Compound III results from the Hofmann degradation of Compound II []. This reaction typically involves converting an amide to an amine with one fewer carbon atom. Therefore, Compound III likely bears a primary amine at the 3-position of the piperidine ring.
    • Relevance: Compound III is a direct precursor to (R)-3-Boc-aminopiperidine []. The Hofmann degradation step is crucial in introducing the primary amine, which is subsequently protected with the Boc group to obtain the final product.

    Compound IV (Boc-Protected Intermediate)

    • Compound Description: Compound IV represents the Boc-protected form of Compound III []. This protection is achieved using di-tert-butyl dicarbonate (Boc2O), a common reagent for introducing the Boc protecting group to amines.
    • Relevance: Compound IV is the penultimate intermediate in the synthesis of (R)-3-Boc-aminopiperidine []. The introduction of the Boc group in this step is vital for the subsequent hydrogenation and Cbz-removal reactions.

    1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine

    • Compound Description: This complex molecule serves as a key starting material in linagliptin synthesis []. The structure features a xanthine core with various substituents, including a bromine atom primed for nucleophilic substitution.

    tert-butoxycarbonyl group - linagliptin

    • Compound Description: This compound is a protected form of linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes []. The tert-butoxycarbonyl group (Boc) masks a crucial secondary amine within the linagliptin structure.
    • Relevance: Synthesized using (R)-3-Boc-aminopiperidine, tert-butoxycarbonyl group - linagliptin underscores the importance of the (R)-enantiomer in constructing the linagliptin framework. The Boc group from (R)-3-Boc-aminopiperidine is retained in this intermediate and subsequently removed to yield linagliptin [].

    Linagliptin

    • Compound Description: Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is used to treat type 2 diabetes []. Its mechanism involves enhancing incretin levels, improving glycemic control.
    • Relevance: Linagliptin synthesis utilizes (R)-3-Boc-aminopiperidine as a key building block []. The (R)-enantiomer is specifically required for the desired biological activity, highlighting the importance of stereochemistry in drug development.

    6-chloro-3-methyluracil

    • Compound Description: This compound is a pyrimidine derivative used as a building block in organic synthesis []. Its reactivity stems from the chlorine atom, allowing for nucleophilic substitution reactions.
    • Relevance: 6-chloro-3-methyluracil reacts with (R)-3-Boc-aminopiperidine in the synthesis of alogliptin, another DPP-4 inhibitor []. This highlights the role of (R)-3-Boc-aminopiperidine in constructing diverse DPP-4 inhibitors.

    2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidyl-ylmethyl)-benzonitrile

    • Compound Description: This intermediate is formed during alogliptin synthesis by reacting 6-chloro-3-methyluracil with 2-cyanobenzyl bromide [].

    Alogliptin

    • Compound Description: Alogliptin, like linagliptin, is a potent and selective inhibitor of DPP-4, prescribed for managing type 2 diabetes []. Its mechanism of action involves inhibiting DPP-4, increasing incretin levels, and ultimately improving glycemic control.
    • Relevance: Alogliptin's synthesis relies on (R)-3-Boc-aminopiperidine as a crucial building block [], demonstrating the versatility of this chiral amine in constructing various DPP-4 inhibitors. This emphasizes the significance of (R)-3-Boc-aminopiperidine in synthesizing pharmaceuticals targeting this therapeutic class.

    (R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine

    • Compound Description: This compound is an intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase inhibitor []. It features a (R)-3-aminopiperidine moiety with a Boc protecting group and a 3-methyluracil substituent.

    2-[[6-[(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile

    • Compound Description: This compound serves as an intermediate in the multi-step synthesis of Trelagliptin, another DPP-4 inhibitor []. It incorporates structural elements from both starting materials, including the fluorinated benzonitrile and the (R)-3-Boc-aminopiperidine moiety.

    Trelagliptin

    • Compound Description: Trelagliptin, a dipeptidyl peptidase inhibitor, finds application in the treatment of type 2 diabetes []. Its action mechanism involves blocking the DPP-4 enzyme, thereby increasing incretin hormone levels and improving glucose metabolism.
    • Relevance: The synthesis of Trelagliptin utilizes (R)-3-Boc-aminopiperidine as a key building block []. This highlights the versatility of (R)-3-Boc-aminopiperidine as a starting material for synthesizing various DPP-4 inhibitors and its crucial role in developing novel therapeutics for diabetes.

    Trelagliptin succinate

    • Compound Description: This compound is the succinate salt form of Trelagliptin, likely formulated to enhance its pharmaceutical properties such as solubility, stability, or bioavailability [].

    8-bromo-3-methylxanthine

    • Compound Description: This compound serves as one of the starting materials in an alternative synthesis route for linagliptin []. It possesses a bromine atom that can be substituted with a nucleophile, enabling the construction of the linagliptin core structure.
    • Relevance: This compound, through its use in an alternative synthesis of linagliptin [], indirectly highlights the significance of (R)-3-Boc-aminopiperidine, which is used in another synthetic route for the same target molecule []. It emphasizes the diverse approaches in medicinal chemistry to reach the same therapeutically relevant compound.

    1-bromo-2-butyne

    • Compound Description: This compound serves as a reagent to introduce a butynyl group in an alternative synthesis route for linagliptin []. The bromine atom acts as a leaving group, enabling substitution reactions.
    • Relevance: The utilization of this compound in linagliptin synthesis [] showcases an alternative approach to incorporating a crucial structural element also found in the final product obtained via a different route involving (R)-3-Boc-aminopiperidine []. This highlights the diverse strategies employed in synthetic chemistry to achieve the desired molecular target.
    Introduction to 3-Boc-Aminopiperidine

    Structural and Functional Significance in Organic Chemistry

    The structural architecture of 3-Boc-aminopiperidine integrates two critical features: the saturated six-membered piperidine heterocycle and the Boc carbamate protecting group. The piperidine ring adopts chair conformations, with substituents occupying equatorial or axial positions influencing reactivity and stereoselectivity. Nuclear magnetic resonance (NMR) studies indicate that the Boc group induces rotamerism at room temperature, observable as signal broadening in carbon-13 spectra, which coalesces at elevated temperatures (~50°C) [7]. The Boc moiety serves multiple functions:

    • Protection: Shields the nucleophilic primary amine from unwanted reactions during synthetic sequences.
    • Crystallinity Enhancement: Promotes solid-state order, facilitating purification (e.g., via recrystallization).
    • Acid Sensitivity: Allows deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disturbing other common functional groups [3] [7] [10].

    Chirality is paramount, as the stereocenter at the C3 position generates distinct (R)- and (S)-enantiomers. These enantiomers exhibit divergent pharmacological profiles when incorporated into final active pharmaceutical ingredients (APIs). Key physicochemical properties differ between enantiomers, as shown below [3] [4] [10]:

    Table 1: Physicochemical Properties of 3-Boc-aminopiperidine Enantiomers

    Property(R)-Enantiomer(S)-Enantiomer
    CAS Registry Number309956-78-3 [4]216854-23-8 [3]
    Melting Point116–121 °C [4]122–127 °C [3]
    Optical Rotation [α]D+3.2° (C=0.5 in DMF) [4]-14° to -16° (C=1 in MeOH) [3]
    Typical Purity≥98% (GC) [4]≥99.6% (GC, chiral) [3]

    Functionally, the molecule acts as a bifunctional synthon: the Boc-protected amine undergoes deprotection for further derivatization, while the secondary amine within the piperidine ring can participate in alkylations, acylations, or serve as a ligand in metal-catalyzed reactions [7] [9]. Its stability under basic conditions and moderate polarity make it suitable for diverse reaction media, including aqueous catalysis [2].

    Historical Development and Key Milestones in Synthesis

    Early routes to racemic 3-aminopiperidine relied on classical functional group transformations, such as reduction of pyridine precursors under harsh conditions (high temperature/pressure with transition metals). These methods suffered from poor stereocontrol, low yields, and functional group incompatibility [2]. The introduction of the Boc protecting group strategy in the late 20th century marked a turning point, enabling milder and more selective syntheses. Key milestones include:

    • Catalytic Hydrogenation Advances: Beller's group pioneered heterogeneous cobalt catalysts (e.g., Co/Ti nanoparticles) for pyridine hydrogenation, enabling acid-free reduction to piperidines in water. This method was adapted for synthesizing Boc-protected aminopiperidine precursors [2]. Glorius later developed diastereoselective rhodium(I) and palladium-catalyzed hydrogenations for fluorinated pyridines, demonstrating tolerance for sensitive groups relevant to N-Boc intermediates [2].
    • Stereoselective Reductive Amination: A pivotal advancement involved the reductive amination of N-Boc-3-piperidone with amino acid esters (e.g., ethyl glycinate) using sodium triacetoxyborohydride (NaBH(OAc)₃). This method provided direct access to chiral 3-aminopiperidine derivatives but initially yielded racemates. Resolution via preparative high-performance liquid chromatography (HPLC) enabled isolation of enantiopure (R)- and (S)- isomers [7]:
    Boc-3-Piperidone + H₂N-CH₂-COOEt → NaBH(OAc)₃ → rac-3-(Boc-Amino)-1-(ethoxycarbonylmethyl)piperidine  → Chiral HPLC → (R)- & (S)-Enantiomers  
    • Asymmetric Synthesis & Chiral Pool Utilization: Efficient routes leveraging chiral building blocks emerged. One significant approach used enantiopure (R)- or (S)-3-amino-1-Boc-piperidine synthesized from L-glutamic acid via multistep sequences involving cyclization and reduction [7] [9]. Alternatively, chiral resolution using diastereomeric salt formation (e.g., with R-mandelic acid) achieved high enantiomeric excess (e.g., >99.8% ee for the (R)-enantiomer) [10].
    • Ring Expansion Strategies: Cossy, Pardo, and Charette developed stereocontrolled ring expansions of prolinols or dehydroprolinols using reagents like XtalFluor-E® and azide traps. These methods provided direct access to specific 3-azidopiperidine isomers, which were then reduced and Boc-protected [9].

    Table 2: Evolution of Key Synthetic Methods for 3-Boc-aminopiperidine

    Synthetic MethodKey FeaturesLimitations/Advances
    Classical Pyridine HydrogenationRu, Rh, Pd catalysts; high H₂ pressure [2]Low stereoselectivity; functional group intolerance
    Reductive Amination + ResolutionUses Boc-3-piperidone; NaBH(OAc)₃; chiral HPLC [7]Resolution step adds cost; moderate yields (60-85%)
    Diastereomeric Salt CrystallizationHigh ee (>99.8%); uses R-mandelic acid [10]Requires optimization of solvent/counterion; multi-step workup
    Chiral Pool (L-Glutamic Acid)Enantiopure starting material; predictable stereochemistry [7]Longer synthetic sequence; lower overall yield
    Ring Expansion (Proline Derivatives)High stereocontrol; direct access to 3-substituted piperidines [9]Requires specialized fluorinating reagents; sensitive substrates

    Modern industrial synthesis favors catalytic asymmetric hydrogenation or efficient resolution techniques due to scalability and cost-effectiveness, achieving purities exceeding 99% GC for pharmaceutical applications [3] [10].

    Role as a Chiral Building Block in Pharmaceutical Intermediates

    The (R)- and (S)- enantiomers of 3-Boc-aminopiperidine serve as indispensable chiral auxiliaries and core structural elements in synthesizing pharmacologically active molecules. Their utility arises from:

    • Stereochemical Rigidity: The piperidine ring provides a stable chiral environment.
    • Synthetic Versatility: Facile N-deprotection liberates the primary amine for condensation or cyclization.
    • Blood-Brain Barrier Permeability: The piperidine scaffold enhances CNS penetration, crucial for neuroactive drugs [3] [8].

    Notable Pharmaceutical Applications:

    • Alogliptin Benzoate (Type 2 Diabetes): The (R)-enantiomer is a critical intermediate in synthesizing alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The stereocenter dictates binding affinity to the DPP-4 active site. Industrial routes employ (R)-3-Boc-aminopiperidine in multi-step sequences involving nucleophilic displacement or coupling reactions. Chiral Quest identifies it specifically as a linagliptin intermediate, highlighting its role in this drug class [8] [10].
    • Protease Inhibitors: Piperidine-based analogues incorporating (S)-3-Boc-aminopiperidine were designed as inhibitors of IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). Replacing glycine residues in peptide substrates with the piperidine moiety enhanced rigidity and selectivity by altering hydrogen-bonding patterns and conformational flexibility. These analogues showed potent inhibition (nanomolar range) with improved selectivity over related proteases like SpeB and papain [7].
    • Neurological Agents: The scaffold's ability to cross the blood-brain barrier facilitates CNS drug development. (R)-3-Boc-aminopiperidine is utilized in synthesizing candidates for Alzheimer’s disease (e.g., structural analogues of donepezil) and antipsychotics [2] [3] [4].
    • Calcium Channel Blockers: Derivatives like aminopiperidine sulfonamides and sulfones (e.g., compound 25 cited in ScienceDirect) act as potent and selective N-type calcium channel antagonists. The 3-aminopiperidine moiety provides optimal spatial orientation for target engagement, demonstrating IC₅₀ values below 0.4 μM [9].

    Synthetic Advantages in Medicinal Chemistry:The Boc group enables orthogonal protection strategies during complex molecule assembly. For example, in peptide analogue synthesis [7]:

    • Reductive amination installs the chiral piperidine.
    • Boc protection allows selective N-alkylation or acylation on the piperidine nitrogen.
    • Acidic deprotection liberates the primary amine for chain elongation.This stepwise control is vital for constructing molecules like Leu-Leu-ψ[(S)-pipG]-Gly-NH₂ (a tetrapeptide analogue), where the piperidine replaces a glycine residue while maintaining chirality critical for bioactivity [7].

    Table 3: Therapeutic Agents Utilizing 3-Boc-aminopiperidine Intermediates

    Target API/Therapeutic AreaEnantiomer UsedFunction in SynthesisKey Structural Contribution
    Alogliptin (Nesina®)/Diabetes(R)-enantiomerCore DPP-4 binding element; nucleophile for quinazolinedione coupling [10]Provides chiral amine for salt formation; defines stereocenter
    IdeS Protease Inhibitors/Anti-infectives(S)-enantiomerPeptide backbone replacement (Gly236/Gly237) [7]Enhances rigidity; modifies H-bonding at protease active site
    N-Type Calcium Channel Blockers/PainRacemic or specificAminopiperidine sulfonamide/sulfone core [9]Spatial orientation for channel pore blockade
    Dolutegravir intermediates/HIV(R)-enantiomerChiral amine component for integrase inhibition scaffold [8]Optimizes metal chelation in active site

    The consistent demand for enantiopure 3-Boc-aminopiperidine underscores its status as a high-value building block, enabling efficient and stereocontrolled access to diverse therapeutic agents targeting metabolic, infectious, and neurological diseases [3] [7] [8].

    Properties

    CAS Number

    172603-05-3

    Product Name

    3-Boc-aminopiperidine

    IUPAC Name

    tert-butyl N-piperidin-3-ylcarbamate

    Molecular Formula

    C10H20N2O2

    Molecular Weight

    200.28 g/mol

    InChI

    InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)

    InChI Key

    WUOQXNWMYLFAHT-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)NC1CCCNC1

    Synonyms

    3-(N-Boc-amino)piperidine; 3-(tert-Butoxycarbonylamino)piperidine; Piperidin-3-ylcarbamic Acid tert-Butyl Ester; tert-Butyl Piperidin-3-ylcarbamate

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CCCNC1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.